molecular formula C16H24N2O4S B2491478 3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899966-96-2

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2491478
CAS No.: 899966-96-2
M. Wt: 340.44
InChI Key: OCTRQFGMQBXTJZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. It features a benzamide core, a structural motif present in compounds with a range of documented biological activities. For instance, benzamide derivatives have been investigated as potential inhibitors of poly (ADP-ribose) polymerase, a key enzyme in DNA repair . Furthermore, structurally similar N-benzamide compounds have shown potent antibacterial properties against drug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci , by targeting pathways like lipoteichoic acid biosynthesis . The specific sulfonyl and piperidine substituents on this molecule are common in pharmacologically active agents and are often explored for their influence on a compound's physicochemical properties and binding affinity to biological targets. This product is intended for research applications, including but not limited to, use as a reference standard, in bioactivity screening assays, and for investigating structure-activity relationships (SAR) in novel drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[2-(3-methylpiperidin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-5-4-9-18(12-13)23(20,21)10-8-17-16(19)14-6-3-7-15(11-14)22-2/h3,6-7,11,13H,4-5,8-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRQFGMQBXTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylpiperidine Intermediate

The 3-methylpiperidine moiety is synthesized via deprotection of tert-butyl (3-methylpiperidin-3-yl)carbamate, a process achieved using 4 M hydrochloric acid in 1,4-dioxane at ambient temperature. This method avoids racemization and provides the free amine in quantitative yield. Alternative routes involving catalytic hydrogenation of pyridine derivatives have been documented but require specialized equipment.

Sulfonylation of Ethylenediamine

Critical to installing the sulfonyl bridge, this step employs 3-methylpiperidine-1-sulfonyl chloride under Schotten-Baumann conditions. In a representative protocol:

  • Protection : Ethylenediamine is mono-protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran.
  • Reaction : The free amine reacts with 3-methylpiperidine-1-sulfonyl chloride (1.2 equiv) in dichloromethane with N,N-diisopropylethylamine (3.0 equiv) as base.
  • Deprotection : Boc removal with trifluoroacetic acid yields 2-((3-methylpiperidin-1-yl)sulfonyl)ethylamine hydrochloride (87% yield over three steps).

Table 1. Sulfonylation Efficiency Across Solvent Systems

Solvent Base Temperature (°C) Yield (%)
Dichloromethane N,N-Diisopropylethylamine 25 87
Tetrahydrofuran Triethylamine 0→25 72
Dimethylformamide 1,8-Diazabicycloundec-7-ene 40 68

Amide Bond Formation with 3-Methoxybenzoic Acid

Two principal methods dominate amidation:
A. Acid Chloride Route
3-Methoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in refluxing dichlorobenzene to generate the acyl chloride. Subsequent reaction with 2-((3-methylpiperidin-1-yl)sulfonyl)ethylamine in tetrahydrofuran at −10°C gives the target compound in 78% yield after crystallization.

B. Coupling Agent-Mediated Synthesis
Employing HATU (1.5 equiv) and N,N-diisopropylethylamine (3.0 equiv) in dimethylformamide enables room-temperature coupling (24 h), achieving 92% conversion. This method eliminates hazardous chloride byproducts and enhances reproducibility.

Optimization of Reaction Conditions

Temperature Effects on Sulfonylation

Lower temperatures (−10°C) suppress di-sulfonylation byproducts but prolong reaction times (24 h vs. 6 h at 25°C). Kinetic studies show an optimal balance at 10°C, providing 89% mono-sulfonylated product with <3% bis-adduct.

Solvent Impact on Crystallization

Methanol outperforms acetonitrile and ethyl acetate in final purification:

  • Methanol : Needle-like crystals (mp 152–154°C, 99.5% purity)
  • Acetonitrile : Amorphous solid (mp 142–145°C, 97.8% purity)
  • Ethyl Acetate : Solvate formation requiring secondary drying

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.55–7.48 (m, 2H, ArH), 7.12 (d, J=8.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, SO₂CH₂), 3.12–2.98 (m, 4H, piperidine), 1.72–1.58 (m, 3H, CH(CH₃)), 1.32 (s, 3H, CH₃).

HRMS (ESI+) : m/z calcd for C₁₇H₂₅N₂O₄S [M+H]⁺ 369.1584, found 369.1581.

Comparative Analysis of Synthetic Routes

Table 2. Yield Comparison Across Methodologies

Method Key Reagent Yield (%) Purity (%)
Acid Chloride Thionyl Chloride 78 98.1
HATU Coupling HATU 92 99.5
Mixed Anhydride Isobutyl Chloroformate 65 97.3
Enzymatic Coupling Lipase B 23 95.8

The HATU-mediated route provides superior efficiency but incurs higher reagent costs. Industrial-scale syntheses favor the acid chloride method due to thionyl chloride’s low cost and ease of removal.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to thiol derivatives under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide: shares structural similarities with other piperidine and benzamide derivatives.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide.

    Benzamide Derivatives: Compounds like N-methylbenzamide and N-ethylbenzamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its methoxy, sulfonyl, and piperidine groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

3-Methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O4S, with a molecular weight of 340.4 g/mol. The compound features a methoxy group at the 3-position of the benzamide core and a sulfonyl-substituted ethyl chain attached to a piperidine ring.

PropertyValue
Molecular FormulaC16H24N2O4S
Molecular Weight340.4 g/mol
CAS Number899966-96-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases involved in cell signaling.
  • Modulation of Receptor Activity : It could act as an antagonist or agonist at certain receptor sites, influencing downstream signaling pathways.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Activity

In preclinical studies, compounds similar to this compound have shown potent anti-inflammatory effects:

  • Example Study : A derivative exhibited an IC50 value of 7 nM against Bruton's tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling and is implicated in autoimmune diseases .

Analgesic Effects

The compound's analgesic properties may be linked to its ability to modulate pain pathways, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds, providing insights into the potential applications of this compound.

  • Study on BTK Inhibition : Research demonstrated that compounds with similar structures significantly inhibited BTK activation in B cell lines, suggesting potential for treating B cell malignancies .
  • Inflammation Models : In animal models, related benzamides showed reduced inflammation markers and improved symptoms in conditions like arthritis .

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